molecular formula C11H7ClO2 B1354561 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde CAS No. 58132-06-2

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde

Cat. No. B1354561
CAS RN: 58132-06-2
M. Wt: 206.62 g/mol
InChI Key: FTCRRHMDEKNDHP-UHFFFAOYSA-N
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Description

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde is a chemical compound with the CAS Number: 58132-06-2 . It has a molecular weight of 206.63 and is typically stored at room temperature . The compound is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-1-hydroxy-2-naphthaldehyde . The InChI code is 1S/C11H7ClO2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-6,14H .


Physical And Chemical Properties Analysis

The compound has a melting point range of 102-105 degrees Celsius . It is a powder in its physical form .

Scientific Research Applications

1. Schiff Bases and Metal Complexes

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde is a key predecessor in the formation of Schiff bases and their metal complexes. These bases and complexes play a crucial role in the development of commercially useful compounds, especially as they are often used as predecessors in various chemical reactions. Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde are known for their biological effects and are frequently used as precursors in the synthesis of fluorescent chemosensors due to their ability to act as both donor and acceptor sites (Maher, 2018).

2. Tautomerism in Solvents

The compound shows interesting behavior in solvents like chloroform and DMSO, demonstrating different tautomeric forms. This indicates its potential for diverse applications in chemical processes where solvent interactions are crucial (Tilyabaev et al., 2012).

3. Synthesis of Fluorescent Chemosensors

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde is used in the preparation of various fluorescent chemosensors. Its structure, which includes a hydroxy group and an aldehyde group, facilitates the development of fluorescent probes due to intramolecular charge transfer processes (Lee et al., 2015).

4. Antimicrobial and Antioxidant Applications

Derivatives synthesized from 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde show promising in vitro antimicrobial activities. Some derivatives also possess notable antioxidant capabilities, indicating potential applications in pharmaceuticals and healthcare (Gurunanjappa et al., 2017).

5. DNA-binding Studies

Chiral complexes derived from 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde have been synthesized and studied for their interaction with DNA. These complexes show potential in DNA binding and cleavage, indicating applications in biochemical research and possibly in therapeutics (Peng et al., 2009).

6. Catalysis in Henry Reactions

Chiral Schiff bases derived from this compound have been used to catalyze Henry reactions, demonstrating its utility in organic synthesis, particularly in producing chiral compounds (Ran et al., 2013).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-1-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCRRHMDEKNDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503358
Record name 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde

CAS RN

58132-06-2
Record name 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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